molecular formula C8H11N B13407341 N,N,4-trideuterio-2,3-dimethylaniline

N,N,4-trideuterio-2,3-dimethylaniline

Cat. No.: B13407341
M. Wt: 124.20 g/mol
InChI Key: VVAKEQGKZNKUSU-JJBFAFJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,4-trideuterio-2,3-dimethylaniline: is a deuterated derivative of 2,3-dimethylaniline, an organic compound that belongs to the class of aromatic amines. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Aniline: The compound can be synthesized by alkylating aniline with deuterated methyl iodide (CD3I) under basic conditions. The reaction typically involves heating aniline with CD3I in the presence of a base such as potassium carbonate.

    Deuterium Exchange: Another method involves the deuterium exchange of 2,3-dimethylaniline with deuterium oxide (D2O) in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium atoms.

Industrial Production Methods: The industrial production of N,N,4-trideuterio-2,3-dimethylaniline is similar to that of its non-deuterated counterpart, involving large-scale alkylation reactions with deuterated reagents. The process requires stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N,4-trideuterio-2,3-dimethylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form deuterated derivatives of aniline.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Deuterated nitroso or nitro compounds.

    Reduction: Deuterated aniline derivatives.

    Substitution: Deuterated nitro, sulfonic, or halogenated compounds.

Scientific Research Applications

Chemistry:

    Isotope Labeling: Used as a tracer in reaction mechanisms and kinetic studies due to the presence of deuterium atoms.

    NMR Spectroscopy: Deuterium atoms provide distinct signals in NMR spectroscopy, aiding in structural elucidation.

Biology:

    Metabolic Studies: Used to study metabolic pathways and enzyme mechanisms by tracking the deuterium atoms.

Medicine:

    Pharmacokinetics: Helps in understanding the pharmacokinetics of drugs by replacing hydrogen with deuterium, which can alter the metabolic stability of the compound.

Industry:

    Material Science: Used in the development of deuterated materials with unique properties for various industrial applications.

Mechanism of Action

The mechanism of action of N,N,4-trideuterio-2,3-dimethylaniline involves its interaction with molecular targets through its aromatic amine group. The presence of deuterium atoms can influence the compound’s reactivity and interaction with enzymes and receptors. The pathways involved include:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.

    Receptor Binding: It can bind to specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

    N,N-dimethylaniline: The non-deuterated counterpart with similar chemical structure but different physical properties.

    2,3-dimethylaniline: Another non-deuterated analog with similar reactivity but different isotopic composition.

Uniqueness:

    Isotopic Labeling: The presence of deuterium atoms makes N,N,4-trideuterio-2,3-dimethylaniline unique for isotopic labeling studies.

    Altered Reactivity: The deuterium atoms can alter the compound’s reactivity and stability, making it useful in specific scientific applications.

Properties

Molecular Formula

C8H11N

Molecular Weight

124.20 g/mol

IUPAC Name

N,N,4-trideuterio-2,3-dimethylaniline

InChI

InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3/i4D/hD2

InChI Key

VVAKEQGKZNKUSU-JJBFAFJOSA-N

Isomeric SMILES

[2H]C1=CC=C(C(=C1C)C)N([2H])[2H]

Canonical SMILES

CC1=C(C(=CC=C1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.